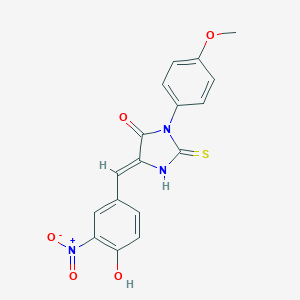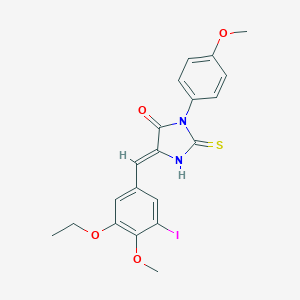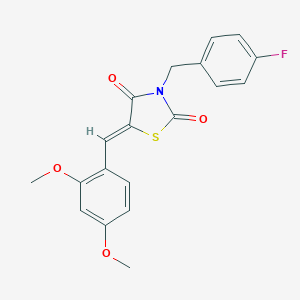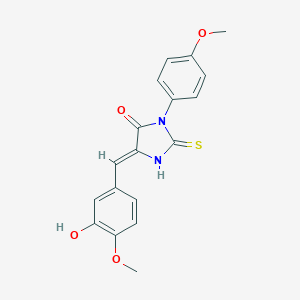![molecular formula C26H25BrN2O7S B307096 4-[3-Acetyl-5-(4-methoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl]-2-bromo-6-ethoxyphenyl 4-methylbenzenesulfonate](/img/structure/B307096.png)
4-[3-Acetyl-5-(4-methoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl]-2-bromo-6-ethoxyphenyl 4-methylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-Acetyl-5-(4-methoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl]-2-bromo-6-ethoxyphenyl 4-methylbenzenesulfonate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the oxadiazole family and has been synthesized using various methods.
Mécanisme D'action
The exact mechanism of action of 4-[3-Acetyl-5-(4-methoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl]-2-bromo-6-ethoxyphenyl 4-methylbenzenesulfonate is not fully understood. However, it has been reported that this compound can inhibit the growth of bacteria and fungi by disrupting their cell wall synthesis. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
4-[3-Acetyl-5-(4-methoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl]-2-bromo-6-ethoxyphenyl 4-methylbenzenesulfonate has been reported to have low toxicity and high stability. It has also been shown to have good solubility in various solvents. In addition, this compound has been found to have good bioavailability and can easily penetrate cell membranes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-[3-Acetyl-5-(4-methoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl]-2-bromo-6-ethoxyphenyl 4-methylbenzenesulfonate in lab experiments is its high stability and low toxicity. This makes it a suitable candidate for in vitro and in vivo studies. However, one of the limitations of using this compound is its relatively high cost compared to other compounds with similar activities.
Orientations Futures
There are several future directions for the research on 4-[3-Acetyl-5-(4-methoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl]-2-bromo-6-ethoxyphenyl 4-methylbenzenesulfonate. One potential direction is to investigate its potential use as a fluorescent probe for detecting metal ions. Another direction is to study its potential use in combination with other compounds for enhancing its antibacterial, antifungal, and anticancer activities. Further research is also needed to fully understand its mechanism of action and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, 4-[3-Acetyl-5-(4-methoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl]-2-bromo-6-ethoxyphenyl 4-methylbenzenesulfonate is a chemical compound that has shown potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields of scientific research.
Méthodes De Synthèse
The synthesis of 4-[3-Acetyl-5-(4-methoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl]-2-bromo-6-ethoxyphenyl 4-methylbenzenesulfonate has been reported in the literature using different methods. One of the most commonly used methods involves the reaction of 2-bromo-4'-ethoxy-4-acetylbiphenyl with hydrazine hydrate and acetic anhydride to form 5-(4-ethoxyphenyl)-3-acetyl-1,3,4-oxadiazole-2-thiol. This intermediate is then reacted with 4-methoxyphenyl isocyanate and p-toluenesulfonyl chloride to form the final product.
Applications De Recherche Scientifique
4-[3-Acetyl-5-(4-methoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl]-2-bromo-6-ethoxyphenyl 4-methylbenzenesulfonate has shown potential applications in various fields of scientific research. It has been investigated for its antibacterial, antifungal, and anticancer activities. This compound has also been studied for its potential use as a fluorescent probe for detecting metal ions.
Propriétés
Nom du produit |
4-[3-Acetyl-5-(4-methoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl]-2-bromo-6-ethoxyphenyl 4-methylbenzenesulfonate |
|---|---|
Formule moléculaire |
C26H25BrN2O7S |
Poids moléculaire |
589.5 g/mol |
Nom IUPAC |
[4-[3-acetyl-5-(4-methoxyphenyl)-2H-1,3,4-oxadiazol-2-yl]-2-bromo-6-ethoxyphenyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C26H25BrN2O7S/c1-5-34-23-15-19(14-22(27)24(23)36-37(31,32)21-12-6-16(2)7-13-21)26-29(17(3)30)28-25(35-26)18-8-10-20(33-4)11-9-18/h6-15,26H,5H2,1-4H3 |
Clé InChI |
UAJLEJACYIOQRF-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=CC(=C1)C2N(N=C(O2)C3=CC=C(C=C3)OC)C(=O)C)Br)OS(=O)(=O)C4=CC=C(C=C4)C |
SMILES canonique |
CCOC1=C(C(=CC(=C1)C2N(N=C(O2)C3=CC=C(C=C3)OC)C(=O)C)Br)OS(=O)(=O)C4=CC=C(C=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[5-(3,5-Dichloro-2-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B307013.png)

![3-({5-[5-Bromo-2-(carboxymethoxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid](/img/structure/B307017.png)
![3-{[5-(2,4-Dimethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B307019.png)




![3-{[5-(3-Bromo-4,5-dimethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B307026.png)
![5-[(1-benzyl-1H-indol-3-yl)methylene]-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B307027.png)

![3-{[(2E,5Z)-5-{2-[(2-fluorobenzyl)oxy]benzylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B307030.png)

![(5Z)-3-(4-methoxyphenyl)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B307034.png)